1,2,3,4,5,6-Hexahydro-3-benzazocine-2-carboxylic acid;hydrochloride
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Overview
Description
1,2,3,4,5,6-Hexahydro-3-benzazocine-2-carboxylic acid;hydrochloride is a chemical compound that belongs to the class of benzazocines. This compound is characterized by its hexahydro structure, which means it contains six hydrogen atoms added to its benzazocine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6-Hexahydro-3-benzazocine-2-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the synthesis might start with commercially available 2-iodobenzyl alcohol, which undergoes a series of reactions including Heck cyclization to form the benzazocine ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,5,6-Hexahydro-3-benzazocine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminium hydride in dry ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,2,3,4,5,6-Hexahydro-3-benzazocine-2-carboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-Hexahydro-3-benzazocine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. It may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1,2,3,4,5,6-Hexahydro-2-benzazocine: Shares a similar core structure but differs in functional groups.
2,3,4,5,6,7-Hexahydro-1H-3-benzazonine-2-carboxylic acid: Another benzazocine derivative with a different ring size.
Phenazocine: A related compound with additional functional groups and different pharmacological properties.
Uniqueness: 1,2,3,4,5,6-Hexahydro-3-benzazocine-2-carboxylic acid;hydrochloride is unique due to its specific hexahydro structure and carboxylic acid functionality, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility, making it more suitable for certain applications .
Properties
CAS No. |
188990-17-2 |
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Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexahydro-3-benzazocine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)11-8-10-5-2-1-4-9(10)6-3-7-13-11;/h1-2,4-5,11,13H,3,6-8H2,(H,14,15);1H |
InChI Key |
WTRLVCRTGGOVTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2CC(NC1)C(=O)O.Cl |
Origin of Product |
United States |
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